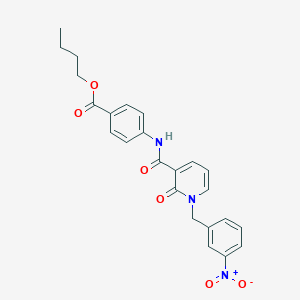

Butyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

描述

属性

IUPAC Name |

butyl 4-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O6/c1-2-3-14-33-24(30)18-9-11-19(12-10-18)25-22(28)21-8-5-13-26(23(21)29)16-17-6-4-7-20(15-17)27(31)32/h4-13,15H,2-3,14,16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKCOHWZWMYOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Butyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that incorporates both aromatic and heterocyclic structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant studies concerning this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 465.5 g/mol. The structure features a butyl group attached to a benzoate moiety, which is further connected to a 2-oxo-1,2-dihydropyridine ring substituted with a 3-nitrobenzyl group.

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O7 |

| Molecular Weight | 465.5 g/mol |

| CAS Number | 852365-10-7 |

Anticancer Activity

Recent studies have indicated that compounds related to the dihydropyridine structure exhibit significant anticancer properties. For instance, a study highlighted that derivatives of dihydropyridine showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer effects.

- Mechanism of Action : The compound is thought to interact with specific molecular targets involved in cancer cell growth and survival, potentially modulating pathways such as the PI3K/Akt and MAPK signaling cascades.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structural features have shown broad-spectrum activity against various bacterial strains.

- Antibacterial Studies : Research has demonstrated that derivatives containing the dihydropyridine core can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, showing effectiveness comparable to standard antibiotics.

- Mechanism of Action : The antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Dihydropyridine Derivatives : A study published in Bioorganic & Medicinal Chemistry evaluated a series of dihydropyridine derivatives for their anticancer activity. The results indicated that modifications at specific positions on the dihydropyridine ring could enhance cytotoxic effects against cancer cells (PMC3543391).

- Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of antimicrobial activity in compounds containing oxadiazole and dihydropyridine rings. Results showed significant antibacterial activity against resistant strains such as MRSA (PMC8268636).

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs:

Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (methyl ester analog).

Sodium 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (sodium salt analog).

Butyl 4-(2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (lacking the 3-nitrobenzyl group).

Table 1: Physicochemical and Crystallographic Properties

Key Findings:

Structural Influence of the 3-Nitrobenzyl Group: The nitro group enhances molecular stability and π-π stacking interactions, as evidenced by the higher melting point (158–160°C) compared to the non-nitro analog (132–134°C). Graph set analysis reveals a chain motif (C(6) pattern) in the target compound’s crystal lattice, mediated by N–H···O (carbonyl) and O–H···O (ester) interactions. In contrast, the methyl ester analog forms a dimeric R₂²(8) motif due to shorter ester alkyl chains.

Ester vs. Sodium Salt Functionality :

- The butyl ester group increases lipophilicity (LogP = 3.2), favoring membrane permeability, whereas the sodium salt analog’s high water solubility (25 mg/mL) aligns with trends observed in pesticidal sodium salts (e.g., alloxydim-sodium in ) .

Hydrogen Bonding and Crystallinity :

常见问题

Q. Methodological Recommendations :

- Use coupling agents like HATU or EDCI to improve amide bond yield (tert-butyl-related reagents in similar syntheses).

- Optimize solvent polarity (e.g., DMF for solubility vs. THF for steric control).

- Monitor reaction progress via TLC or HPLC-MS to avoid over-reaction of nitrobenzyl intermediates (referencing purity standards).

How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

Basic Research Focus

Structural confirmation requires:

- ¹H/¹³C NMR : Assign peaks for the dihydropyridine ring (δ 5.5–6.5 ppm for olefinic protons) and nitrobenzyl aromatic protons (δ 7.5–8.5 ppm).

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error.

Q. Advanced Research Focus

- X-ray crystallography : Resolve conformational ambiguities in the solid state.

- 2D NMR (COSY, NOESY) : Confirm spatial proximity between the nitrobenzyl and pyridone groups.

Q. Methodological Recommendations :

- HPLC-PDA : Quantify purity (>95% threshold) and detect UV-active impurities (e.g., λ = 254 nm) .

- Lyophilization : Stabilize the compound for long-term bioassays.

How can computational modeling predict the compound’s metabolic stability?

Q. Advanced Research Focus

- In silico tools : Use SwissADME or ADMET Predictor to estimate:

- CYP450 interactions : Nitro groups may act as electron-deficient substrates.

- Esterase susceptibility : Butyl ester hydrolysis rates.

Q. Basic Research Focus

- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days.

- Stability-indicating HPLC : Monitor degradation products (e.g., free benzoic acid from ester hydrolysis).

Q. Methodological Recommendations :

- Store at -20°C in amber vials with desiccants (similar to benzyl benzoate storage ).

- Use LC-MS to identify degradation pathways (e.g., nitro reduction or oxidation).

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. Advanced Research Focus

- Analog synthesis : Replace the nitrobenzyl group with electron-withdrawing/-donating substituents.

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding via the pyridone carbonyl).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。